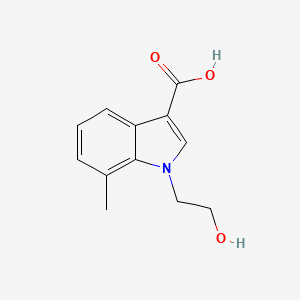
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a hydroxyethyl group at the 1-position, a methyl group at the 7-position, and a carboxylic acid group at the 3-position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core
-
Fischer Indole Synthesis:
Reactants: Phenylhydrazine, aldehyde or ketone
Conditions: Acidic medium (e.g., hydrochloric acid), heat
Product: Indole core
-
Functional Group Transformations:
-
Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.
Reactants: Indole derivative, ethylene oxide
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Product: 1-(2-Hydroxyethyl)indole derivative
-
Carboxylic Acid Group Introduction: The carboxylic acid group can be introduced through oxidation of a methyl group at the 3-position.
Reactants: 1-(2-Hydroxyethyl)-7-methylindole, oxidizing agent (e.g., potassium permanganate)
Conditions: Acidic medium, heat
Product: this compound
-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Products: Oxidized derivatives, such as carboxylic acids and ketones
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Basic medium, room temperature
Products: Reduced derivatives, such as alcohols and amines
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted derivatives, such as halogenated indoles and aminoindoles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Nucleophiles: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated indoles, aminoindoles
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry:
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies of enzyme mechanisms and protein-ligand interactions.
Fluorescent Probes: Modified to create fluorescent probes for imaging and detection of biological molecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Therapeutic Agents: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry:
Material Science: Used in the development of advanced materials, such as polymers and coatings, with specific properties.
Agriculture: Investigated for its potential as a plant growth regulator and pesticide.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Nucleic Acids: Intercalation into DNA or RNA to affect gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
1-Methylindole-3-carboxylic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
7-Methylindole-3-carboxylic acid: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness:
- The presence of both hydroxyethyl and carboxylic acid groups in 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid imparts unique chemical properties, such as increased solubility in water and the ability to form hydrogen bonds. These properties enhance its potential applications in various fields, including drug development and material science.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-7-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-2-4-9-10(12(15)16)7-13(5-6-14)11(8)9/h2-4,7,14H,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
DWQKPAOLJDFFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CN2CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
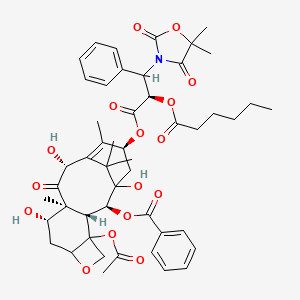
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)
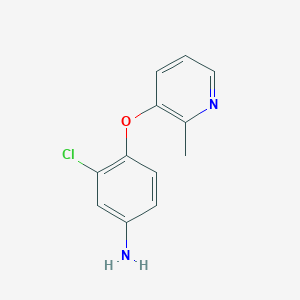
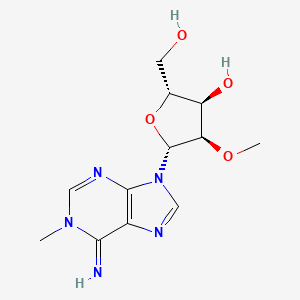
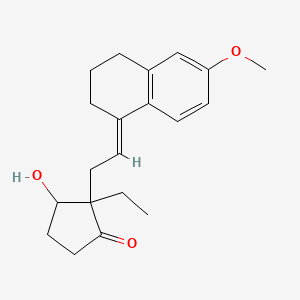
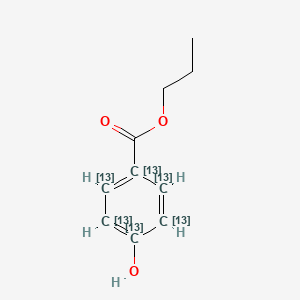
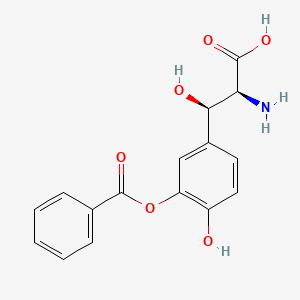

![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

